
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Crystal Engineering and Solid-State Chemistry
Research into the solvation and crystallization behavior of nitrofurantoin (a structurally complex nitrobenzamide) revealed insights into the formation of molecular complexes and solvates, which are essential for understanding the solid-state properties of pharmaceutical compounds. Such studies are crucial for improving drug formulation and stability (Vangala et al., 2013).
Electrochemical and Optical Properties
Investigations into the electrochemical and optical properties of nitrobenzoyl polypyrrole derivatives have unveiled their potential as electrochromic and fluorescent materials. These materials exhibit significant changes in color upon electrical stimulation, opening avenues for their use in smart windows, displays, and sensors (Coelho et al., 2014).
Antimicrobial and Antitubercular Activity
Novel nitrobenzamide derivatives have been synthesized and evaluated for their antimycobacterial activities, showing promise in the fight against tuberculosis. Such research is pivotal in developing new treatments against resistant bacterial strains, contributing to global health initiatives (Wang et al., 2019).
Polymer Science
In polymer science, the synthesis and characterization of aromatic poly(sulfone sulfide amide imide)s demonstrate the creation of new materials with exceptional thermal stability and solubility. These materials are of interest for high-performance applications, such as in aerospace and electronics (Mehdipour‐Ataei & Hatami, 2007).
Molecular Docking and Drug Design
Molecular docking and simulation studies of benzamide derivatives as antidiabetic agents illustrate the use of computational methods to predict and enhance the biological activity of potential therapeutic agents. These approaches enable the rational design of drugs with improved efficacy and reduced side effects (Thakral et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures, such as strobilurin fungicides, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Pharmacokinetics
For instance, pyraclostrobin, a compound with a similar structure, has a solubility of 1.9 ± 0.17 mg/l at 20°C in deionised water .
Result of Action
Based on the properties of similar compounds, it can be inferred that it might have antiviral and antifungal effects .
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBBZCCTLGFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

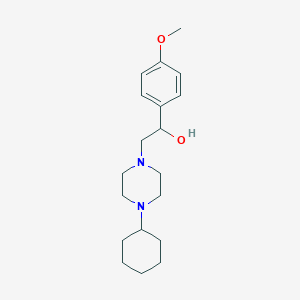
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)
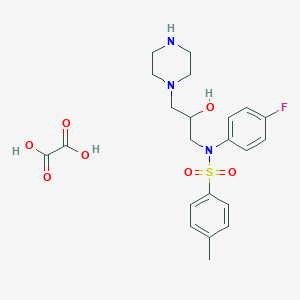
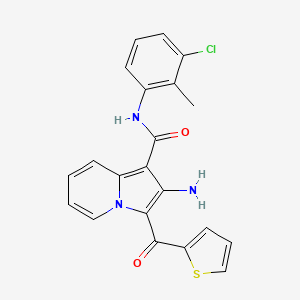
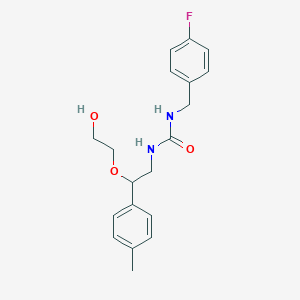
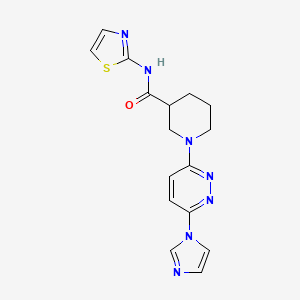

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2884999.png)
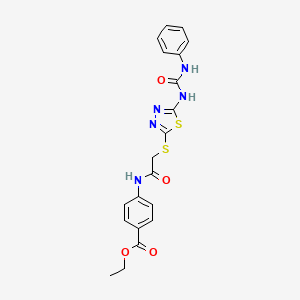
![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)
